Thiopropionaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiopropionaldehyd, also known as propanethial S-oxide, is a volatile organosulfur compound primarily known for its role in causing the characteristic tearing effect when onions are cut. This compound is a lachrymator, meaning it induces tears by irritating the eyes. This compound S-oxide is formed enzymatically from precursor sulfur-containing compounds in onions and other Allium species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiopropionaldehyd S-oxide is not typically synthesized in a laboratory setting due to its instability and volatility. Instead, it is studied as a natural product formed in onions. The compound is generated when the enzyme alliinase acts on S-1-propenyl-L-cysteine sulfoxide, leading to the formation of 1-propenesulfenic acid, which is then rearranged by lachrymatory factor synthase to produce propanethial S-oxide .

Industrial Production Methods

There are no large-scale industrial production methods for propanethial S-oxide due to its specific occurrence in onions and its limited commercial applications. Most studies focus on its natural formation and behavior rather than industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Thiopropionaldehyd S-oxide primarily undergoes reactions typical of sulfoxides and thiocarbonyl compounds. These include:

Oxidation: this compound S-oxide can be further oxidized to sulfone derivatives.

Reduction: It can be reduced back to its corresponding thiol or sulfide forms.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Nucleophiles: Thiols, amines, and other nucleophiles can react with the sulfoxide group.

Major Products

Oxidation Products: Sulfones and sulfinic acids.

Reduction Products: Thiols and sulfides.

Substitution Products: Various organosulfur compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Thiopropionaldehyd S-oxide has several applications in scientific research:

Chemistry: It is studied for its unique reactivity and as a model compound for understanding sulfoxide chemistry.

Biology: Research focuses on its role in plant defense mechanisms and its enzymatic formation in onions.

Industry: Limited industrial applications, primarily in flavor and fragrance research

Wirkmechanismus

Thiopropionaldehyd S-oxide exerts its effects through its interaction with the sensory neurons in the eyes. When onions are cut, the compound is released into the air and comes into contact with the eyes, where it reacts to form sulfuric acid. This acid irritates the cornea, leading to the activation of sensory neurons and the subsequent production of tears by the lachrymal glands .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

syn-Thiopropionaldehyd S-oxide: A stereoisomer of propanethial S-oxide with similar lachrymatory properties.

Butanethial S-oxide: Found in other Allium species, also a lachrymatory agent.

Allicin: Found in garlic, another organosulfur compound with distinct biological activities.

Uniqueness

Thiopropionaldehyd S-oxide is unique due to its specific formation in onions and its potent lachrymatory effect. Unlike other similar compounds, it is specifically associated with the characteristic tearing response when onions are cut .

Eigenschaften

CAS-Nummer |

16696-81-4 |

|---|---|

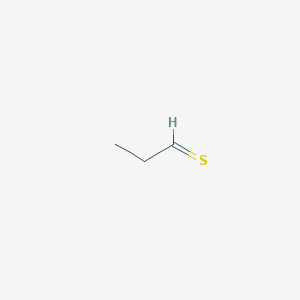

Molekularformel |

C3H6S |

Molekulargewicht |

74.15 g/mol |

IUPAC-Name |

propanethial |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3 |

InChI-Schlüssel |

UXBLKIPIXRLLBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.